2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline
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Overview
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the pharmaceutical industry due to their unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical results obtained from Density functional theory method can also be used for comparison .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylphenyl compounds can be complex and depend on the specific compound. For example, trifluoromethylpyridines have been used in the protection of crops from pests .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylphenyl compounds can be determined using various methods. For example, the molecular weight can be computed .Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to interact with various enzymes and receptors
Mode of Action
It is known that trifluoromethyl-containing compounds can exhibit enhanced potency towards their targets due to the electron-withdrawing nature of the trifluoromethyl group . This can lead to stronger interactions with target proteins and enzymes, potentially altering their function.
Biochemical Pathways
Trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
Trifluoromethyl groups are known to enhance the metabolic stability of pharmaceutical compounds, which can lead to improved bioavailability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N5/c18-17(19,20)12-5-3-6-13(10-12)25-16(22-23-24-25)15-9-8-11-4-1-2-7-14(11)21-15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRUUSZBAMWYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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